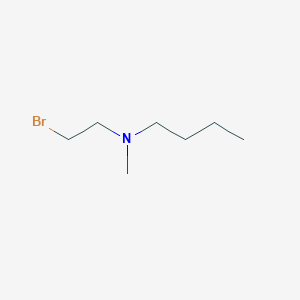
N-(2-Bromoethyl)-N-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-N-methylbutan-1-amine: is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a bromoethyl group attached to a methylbutanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromoethyl)-N-methylbutan-1-amine typically involves the reaction of N-methylbutan-1-amine with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the bromoethanol, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N-(2-Bromoethyl)-N-methylbutan-1-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.
Oxidation: Products include amine oxides or other oxidized derivatives.
Reduction: The primary amine is the major product.
Scientific Research Applications
Chemistry: N-(2-Bromoethyl)-N-methylbutan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be incorporated into polymer chains to impart specific properties, such as increased thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N-methylbutan-1-amine involves its reactivity as an alkylating agent. The bromoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in both chemical synthesis and biological applications, where the compound can modify biomolecules or other substrates.
Comparison with Similar Compounds
N-(2-Chloroethyl)-N-methylbutan-1-amine: Similar structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and conditions.
N-(2-Iodoethyl)-N-methylbutan-1-amine: Contains an iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to the bromo and chloro analogs.
N-(2-Bromoethyl)-N-ethylbutan-1-amine: Similar structure but with an ethyl group instead of a methyl group. This alters the compound’s physical properties and reactivity.
Uniqueness: N-(2-Bromoethyl)-N-methylbutan-1-amine is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. The bromine atom is a good leaving group, making the compound suitable for various substitution reactions, while the methylbutanamine backbone provides structural stability.
Properties
CAS No. |
76186-31-7 |
|---|---|
Molecular Formula |
C7H16BrN |
Molecular Weight |
194.11 g/mol |
IUPAC Name |
N-(2-bromoethyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C7H16BrN/c1-3-4-6-9(2)7-5-8/h3-7H2,1-2H3 |
InChI Key |
QDFAPJFQHSLMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


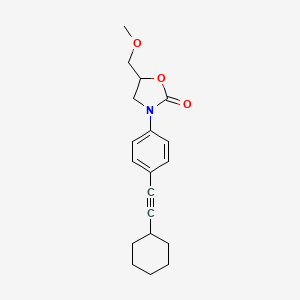
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
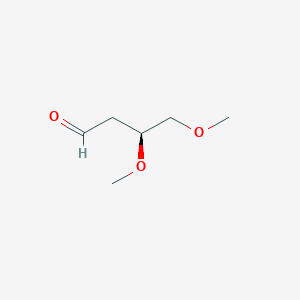

![2-[2-(2-Prop-2-ynoxycarbonyloxyethoxy)ethoxy]ethyl prop-2-ynyl carbonate](/img/structure/B14434538.png)

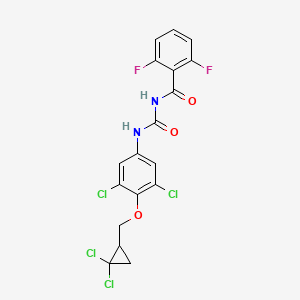
![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

![2-Propenal, 2-[(trimethylsilyl)oxy]-](/img/structure/B14434559.png)
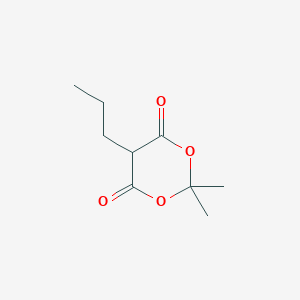


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
